
(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions or by using hydroxylating agents.
Industrial Production Methods
Industrial production methods for rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary alcohols, primary amines.
Substitution Products: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,3S)-3-(methylamino)cyclopentan-1-ol: Similar structure but with a methylamino group instead of a dimethylamino group.
rac-(1R,3S)-3-(ethylamino)cyclopentan-1-ol: Similar structure but with an ethylamino group instead of a dimethylamino group.
rac-(1R,3S)-3-(dimethylamino)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring, a dimethylamino group, and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1S,3R)-3-(dimethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-3-4-7(9)5-6/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
Clé InChI |
SVXFBXWDCXIWHZ-RQJHMYQMSA-N |
SMILES isomérique |
CN(C)[C@@H]1CC[C@@H](C1)O |
SMILES canonique |
CN(C)C1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


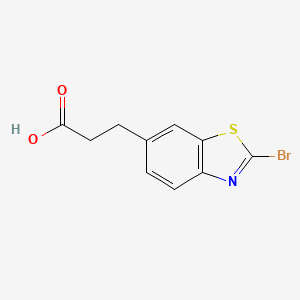
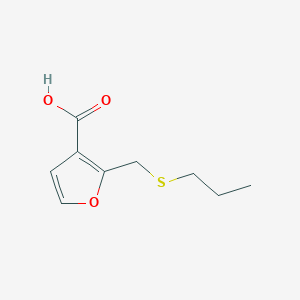
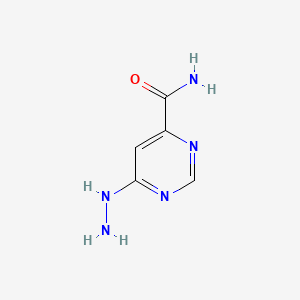

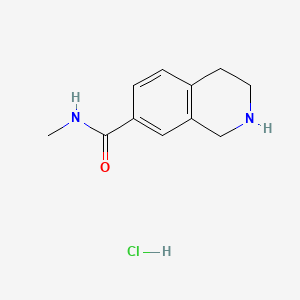

![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)


![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
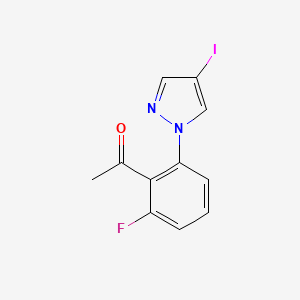
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)

